Sodium 2,5-dimethylbenzenesulfonate Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dimethylbenzenesulfonate hydrate: is a chemical compound with the molecular formula C8H9NaO3S. It is also known as sodium p-xylene-2-sulfonate hydrate. This compound is a sodium salt of 2,5-dimethylbenzenesulfonic acid and is commonly used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate hydrate can be synthesized through the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating p-xylene with concentrated sulfuric acid to introduce the sulfonic acid group, and then neutralizing the resulting sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where p-xylene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,5-dimethylbenzenesulfonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonates.
Oxidation Reactions: Products include 2,5-dimethylbenzoic acid.
Reduction Reactions: Products include 2,5-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2,5-dimethylbenzenesulfonate hydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, it is used as a surfactant and emulsifying agent in the preparation of biological samples.
Medicine: The compound is explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: It is used in the manufacturing of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2,5-dimethylbenzenesulfonate hydrate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4-dimethylbenzenesulfonate
- Sodium 3,5-dimethylbenzenesulfonate
- Sodium p-toluenesulfonate
Uniqueness: Sodium 2,5-dimethylbenzenesulfonate hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics.
Eigenschaften
CAS-Nummer |
1049789-08-3 |
---|---|
Molekularformel |
C8H11NaO4S |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
sodium;2,5-dimethylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
CXWDJOMAVKAMER-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.